Diethyl 1-(4-fluorobenzyl)-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, fluorophenyl, and propoxyphenyl groups. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch dihydropyridine synthesis. This method is a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring.
For industrial production, the process is scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions, often using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Scientific Research Applications
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and properties of dihydropyridines. Researchers use it to explore new synthetic methodologies and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest.
Medicine: As a dihydropyridine derivative, it is studied for its potential as a calcium channel blocker, which could have therapeutic applications in treating cardiovascular diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina.
Comparison with Similar Compounds
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared to other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina. It has a similar dihydropyridine core but different substituents.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine. It also has different substituents on the dihydropyridine ring.
Felodipine: Known for its high vascular selectivity, making it effective in treating hypertension with fewer side effects.
The uniqueness of 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C27H30FNO5 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
diethyl 1-[(4-fluorophenyl)methyl]-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30FNO5/c1-4-15-34-22-13-9-20(10-14-22)25-23(26(30)32-5-2)17-29(18-24(25)27(31)33-6-3)16-19-7-11-21(28)12-8-19/h7-14,17-18,25H,4-6,15-16H2,1-3H3 |
InChI Key |
CUUNLSDAXACKFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)F)C(=O)OCC |
Origin of Product |
United States |
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